
Fluo-2 AM
Overview
Description
Fluo-2 AM is a cell-permeable acetoxymethyl (AM) ester derivative of the fluorescent calcium indicator Fluo-2, widely used to measure intracellular Ca²⁺ concentration ([Ca²⁺]i) in live cells. Upon hydrolysis by intracellular esterases, this compound releases Fluo-2, which binds Ca²⁺ with a dissociation constant (Kd) of ~290 nM . Its excitation/emission maxima at 490/515 nm enable high-sensitivity detection using standard fluorescein filter sets. This compound is particularly valued for its brightness, low hydrophobicity, and minimal spectral shifts upon Ca²⁺ binding, making it suitable for applications such as GPCR signaling studies, neuronal Ca²⁺ imaging, and cardiac myocyte physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluo-2 AM is synthesized through a series of chemical reactions that involve the introduction of an acetoxymethyl (AM) ester group to the parent compound, Fluo-2. The synthesis typically involves the use of high-quality, anhydrous dimethyl sulfoxide (DMSO) as a solvent. The final product is purified to achieve a high level of purity, often greater than 95% .
Industrial Production Methods
In industrial settings, this compound is produced in bulk quantities using standardized protocols to ensure consistency and high purity. The compound is typically supplied as a solid or in a solution of DMSO, and it is stored at low temperatures (-20°C) to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Fluo-2 AM primarily undergoes hydrolysis reactions, where the AM ester group is cleaved to release the active Fluo-2 compound. This hydrolysis is facilitated by intracellular esterases once the compound enters the cell .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in buffered physiological media, such as Hanks and Hepes buffers, with the addition of non-ionic detergents like Pluronic F-127 to enhance solubility. Probenecid may also be added to reduce leakage of the de-esterified indicator .
Major Products
The primary product of the hydrolysis reaction is the active Fluo-2 compound, which binds to calcium ions and exhibits fluorescence. This fluorescence can be measured to determine intracellular calcium concentrations .
Scientific Research Applications
Scientific Research Applications
Fluo-2 AM has been utilized in various fields of research, including:
- Calcium Signaling Studies : It is primarily employed to monitor changes in intracellular calcium concentrations ([Ca²⁺]i) in real-time. This application is crucial for understanding cellular processes such as muscle contraction, neurotransmitter release, and signal transduction pathways .
- Pharmacological Research : this compound is used in pharmacological assays to assess the effects of drugs on calcium signaling pathways. For instance, studies have shown that this compound can be used to evaluate G-protein-coupled receptor activation by measuring calcium influx in response to agonist stimulation .
- Toxicology : It has been applied to investigate the cytotoxic effects of various compounds by monitoring induced changes in [Ca²⁺]i. Elevated intracellular calcium levels can indicate cellular stress or apoptosis .
Table 1: Comparative Characteristics of Calcium Indicators
Indicator | Excitation Max (nm) | Emission Max (nm) | Affinity for Ca²⁺ | Cell Permeability |
---|---|---|---|---|
This compound | 488 | 515 | Medium | Yes |
Fluo-3 AM | 488 | 525 | Low | Yes |
Fluo-4 AM | 488 | 515 | High | Yes |
Table 2: Summary of Case Studies Using this compound
Case Studies
-
Calcium Dynamics in Cardiac Cells :
A study examined the effects of different fluorescent indicators on calcium transients in rat ventricular myocytes. The researchers found that cells loaded with Fluo-2 MA exhibited significantly prolonged fractional shortening profiles compared to those loaded with other indicators like Fluo-3 and Fluo-4. This highlights the importance of selecting appropriate indicators based on experimental needs . -
Pharmacological Screening :
In a high-throughput screening assay using CHO cells co-transfected with G-protein-coupled receptors, researchers utilized this compound to monitor calcium influx upon receptor activation. The results demonstrated that this compound provided robust signals even at reduced loading concentrations, facilitating efficient drug screening processes . -
Assessment of Cytotoxicity :
Researchers investigated the cytotoxic effects of a novel compound on various cancer cell lines using this compound to measure intracellular calcium levels. The study revealed that treatment with the compound resulted in significant increases in [Ca²⁺]i, correlating with apoptotic markers and confirming its potential as an anticancer agent .
Mechanism of Action
Fluo-2 AM enters cells in its esterified form and is subsequently hydrolyzed by intracellular esterases to release the active Fluo-2 compound. The active Fluo-2 binds to free calcium ions within the cell, resulting in a fluorescence signal that can be measured. This fluorescence is directly proportional to the concentration of intracellular calcium, allowing researchers to monitor calcium dynamics in real-time .
Comparison with Similar Compounds
Physicochemical Properties
Property | Fluo-2 AM | Fluo-3 AM | Fluo-4 AM |
---|---|---|---|
Kd (Ca²⁺) | 290 nM | ~390 nM | ~345 nM |
Excitation/Emission | 490/515 nm | 506/526 nm | 494/516 nm |
Hydrophobicity | Low | Moderate | High |
Brightness | High | Moderate | Moderate |
Key Findings :
- Ca²⁺ Affinity : this compound exhibits a lower Kd (higher affinity) compared to Fluo-3 and Fluo-4 in simple buffers. However, in protein-rich intracellular environments, the effective Kd increases for all three indicators due to reduced Ca²⁺ binding affinity, with Fluo-3 and Fluo-4 showing the largest shifts .
- Brightness : this compound produces brighter fluorescence signals than Fluo-3 and Fluo-4 at equivalent concentrations, attributed to its superior cellular loading efficiency .
- Hydrophobicity : this compound’s lower hydrophobicity reduces sequestration into intracellular organelles (e.g., mitochondria), minimizing subcellular compartmentalization artifacts compared to Fluo-3 and Fluo-4 .
Loading Efficiency and Cellular Dynamics
- Loading Efficiency : this compound’s low hydrophobicity enhances aqueous solubility, enabling efficient loading at lower concentrations (e.g., 0.25–4 µM) without requiring high surfactant concentrations . In contrast, Fluo-3 and Fluo-4 AM require higher concentrations or prolonged incubation for comparable loading .
- Cellular Compartmentalization : this compound shows minimal accumulation in organelles, whereas Fluo-3 and Fluo-4 AM are more prone to sequestration in mitochondria and endoplasmic reticulum, leading to uneven cytoplasmic distribution .
- Ca²⁺ Buffering: At concentrations ≥2.5 µM, this compound significantly buffers intracellular Ca²⁺, slowing Ca²⁺ transient (CaT) kinetics and contraction frequency in cardiac myocytes. This effect is dose-dependent and more pronounced than with Fluo-3 or Fluo-4 .
Functional Impact on Cellular Physiology
- Ca²⁺ Transient Kinetics :
- In rat ventricular myocytes, 0.25 µM this compound produces CaT dynamics similar to Fluo-3 AM. However, at 2.5 µM, this compound reduces CaT peak amplitude (ΔF/F₀) by ~40% and prolongs Ca²⁺ decay time .
- Fluo-4 AM, despite its higher Ca²⁺ affinity in vitro, exhibits less buffering in cells due to organelle sequestration, resulting in less distortion of Ca²⁺ signaling .
- Contraction Frequency :
- Signal-to-Noise Ratio (SNR): Lower this compound concentrations (0.25 µM) reduce SNR, necessitating larger detector apertures to maintain signal quality. Even with adjustments, CaT peaks remain smaller than those at 2.5 µM .
Practical Considerations
- Concentration Optimization : For minimal Ca²⁺ buffering, ≤0.5 µM this compound is recommended. Higher concentrations (>1 µM) are suitable for short-term experiments requiring high SNR but may distort kinetics .
- Surfactant Use : Pluronic F-127 (0.02–0.1%) improves this compound solubility without affecting cell viability .
- Comparison with Non-AM Forms: Fluo-2 (salt form) introduced via patch-clamp pipettes eliminates loading variability but is less practical for high-throughput assays .
Biological Activity
Fluo-2 AM is a widely used fluorescent calcium indicator that allows researchers to visualize intracellular calcium levels in live cells. This compound has gained prominence in cell biology due to its high sensitivity and selectivity for Ca²⁺ ions. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and effects on cellular processes.
This compound is a cell-permeable ester form of the fluorescent dye Fluo-2. Once inside the cell, esterases cleave the acetate groups, allowing Fluo-2 to bind calcium ions (Ca²⁺). The binding results in a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy or flow cytometry.
Key Properties:
- Selectivity: this compound shows high selectivity for Ca²⁺ over other divalent cations such as Mg²⁺ and Zn²⁺.
- Sensitivity: It has a dissociation constant (Kd) for Ca²⁺ around 0.5 µM, making it suitable for detecting physiological changes in calcium levels.
- Fluorescence Characteristics: The emission wavelength shifts upon Ca²⁺ binding, enhancing the signal-to-noise ratio during imaging.
Biological Applications
This compound is utilized in various biological studies, particularly those involving calcium signaling pathways. Below are some notable applications:
-
Calcium Signaling Studies:
- Used to monitor intracellular calcium fluctuations in response to stimuli such as neurotransmitters or hormones.
- Essential for understanding cellular processes such as muscle contraction, neurotransmitter release, and gene expression.
-
Cell Viability and Toxicity Assays:
- Employed to assess cytotoxicity by measuring changes in intracellular calcium levels following exposure to various substances.
-
Neuroscience Research:
- Utilized to study synaptic transmission and plasticity by visualizing calcium dynamics in neurons during stimulation.
Case Study 1: Calcium Dynamics in Neurons
A study demonstrated that this compound effectively visualized calcium influx in cultured neurons upon glutamate stimulation. The results indicated a rapid increase in intracellular Ca²⁺ levels, confirming its role in synaptic signaling .
Case Study 2: Effects on Cellular Metabolism
Research indicated that loading cells with this compound could inhibit Na,K-ATPase activity, leading to alterations in cellular energy metabolism. This was observed through decreased glucose uptake in astrocytes and neurons treated with this compound .
Comparative Analysis with Other Calcium Indicators
Indicator | Kd (µM) | Selectivity | Fluorescence Change | Applications |
---|---|---|---|---|
This compound | 0.5 | High | Significant | Neurons, cardiomyocytes |
Fura-2 AM | 0.145 | High | Ratiometric | Live cell imaging |
Rhod-2 AM | 0.4 | Moderate | Mitochondrial | Mitochondrial studies |
Considerations and Limitations
Despite its advantages, there are several considerations when using this compound:
- Cytotoxicity: High concentrations can lead to cellular stress or death.
- Calibration: Accurate quantification of Ca²⁺ requires careful calibration against known standards.
- Non-specific Binding: Potential interference from other cellular components may affect fluorescence readings.
Q & A
Basic Research Questions
Q. What are the critical experimental parameters to optimize when using Fluo-2 AM for intracellular calcium imaging?
- Methodological Answer : To ensure accurate calcium quantification, researchers should:
- Calibrate dye loading : Titrate this compound concentrations (typically 1–10 µM) to balance signal intensity with cytotoxicity .
- Control incubation time : Overloading can cause compartmentalization artifacts; use time-lapse microscopy to validate optimal incubation (e.g., 30–60 mins at 37°C) .
- Account for esterase activity : Include control experiments with esterase inhibitors (e.g., pluronic acid) to confirm cytosolic dye hydrolysis .
- Reference : Standard protocols for fluorophore calibration and cell viability assays are detailed in analytical chemistry guidelines .
Q. How can researchers validate this compound’s specificity for Ca²⁺ in complex biological systems?
- Methodological Answer :
- Perform ion selectivity tests : Compare fluorescence responses in Ca²⁺-free buffers (e.g., EGTA-treated) versus Ca²⁺-rich conditions .
- Use pharmacological modulators : Apply ionophores (e.g., ionomycin) to saturate Ca²⁺ signals and confirm dye responsiveness .
- Cross-validate with alternative probes (e.g., Fura-2) to rule out off-target interactions .
- Reference : Calcium imaging validation frameworks are outlined in analytical chemistry best practices .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound-based studies, such as inconsistent signal-to-noise ratios across cell types?
- Methodological Answer :
- Systematic troubleshooting :
Assess dye loading efficiency : Use flow cytometry to quantify intracellular this compound retention .
Control for pH and temperature : Fluo-2’s fluorescence is pH-sensitive; monitor intracellular pH with BCECF-AM .
Evaluate photobleaching : Compare results under low-intensity illumination versus standard protocols .
- Statistical reconciliation : Apply multivariate regression to isolate variables (e.g., cell membrane permeability differences) contributing to discrepancies .
- Reference : Data reconciliation strategies align with reproducibility standards in analytical chemistry .
Q. What methodologies enable the integration of this compound with simultaneous multi-parametric assays (e.g., mitochondrial membrane potential or ROS detection)?
- Methodological Answer :
- Spectral unmixing : Use narrowband filters or spectral imaging systems to resolve overlapping emission spectra (e.g., this compound vs. TMRM) .
- Sequential loading protocols : Prioritize probes with shorter incubation times to minimize interference (e.g., load this compound after JC-1) .
- Control for crosstalk : Validate each probe’s independence via single-dye controls and factorial experimental design .
- Reference : Multi-parametric assay design principles are discussed in analytical chemistry reviews .
Q. How can computational modeling enhance the interpretation of this compound-derived calcium transients in dynamic systems?
- Methodological Answer :
- Kinetic modeling : Use software like FluoFit or CalC to deconvolute Ca²⁺ binding kinetics from fluorescence traces .
- Noise reduction : Apply wavelet transforms or Bayesian inference to improve temporal resolution in low-signal regimes .
- Validate with patch-clamp data : Correlate fluorescence signals with electrophysiological recordings for mechanistic insights .
- Reference : Computational approaches are supported by frameworks in modern analytical chemistry .
Q. Experimental Design & Data Analysis
Q. What statistical frameworks are recommended for analyzing time-series this compound data in heterogeneous cell populations?
- Methodological Answer :
- Cluster analysis : Apply k-means or hierarchical clustering to group cells by response patterns (e.g., oscillatory vs. sustained signals) .
- Event detection algorithms : Use TAPP (Time-stamp And Peak Picker) to automate spike detection in large datasets .
- Error propagation : Calculate uncertainties from dye calibration, imaging drift, and background subtraction using Monte Carlo simulations .
- Reference : Statistical rigor aligns with reproducibility criteria in scientific research .
Q. How can researchers design experiments to differentiate between cytosolic and organellar Ca²⁺ signals using this compound?
- Methodological Answer :
- Compartment-specific probes : Co-load with organelle-targeted indicators (e.g., ER-Tracker) and apply colocalization analysis .
- Pharmacological isolation : Use inhibitors like thapsigargin (ER Ca²⁺ depletion) to dissect signal origins .
- Reference : Experimental stratification methods are detailed in calcium signaling reviews .
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[5-[3-(acetyloxymethoxy)-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-methylanilino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H52N2O23/c1-30-7-13-41(52(21-47(60)72-26-67-32(3)55)22-48(61)73-27-68-33(4)56)45(17-30)64-15-16-65-46-18-36(8-14-42(46)53(23-49(62)74-28-69-34(5)57)24-50(63)75-29-70-35(6)58)51-39-11-9-37(59)19-43(39)76-44-20-38(10-12-40(44)51)71-25-66-31(2)54/h7-14,17-20H,15-16,21-29H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEIIQJBYATNMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H52N2O23 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.